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molecular formula C12H26O3 B090791 Diethylene glycol dibutyl ether CAS No. 112-73-2

Diethylene glycol dibutyl ether

Cat. No. B090791
M. Wt: 218.33 g/mol
InChI Key: KZVBBTZJMSWGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916939B2

Procedure details

Into 120 g of 60% NaH and 500 ml of toluene were added dropweise 329 g of butyl bromide and 486 g of diethylene glycol butyl ether at 50° C. Diethylene glycol dibutyl ether (abbreviated as “DEG-DB” hereafter) was obtained by distillation (b.p.: 256° C. under normal pressure) from the reaction mixture. The solubility of glycolide in this compound at 25° C. was 1.8%.
Name
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
486 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3](Br)[CH2:4][CH2:5][CH3:6].[CH2:8]([O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18])[CH2:9][CH2:10][CH3:11]>C1(C)C=CC=CC=1>[CH2:3]([O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
329 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
486 g
Type
reactant
Smiles
C(CCC)OCCOCCO
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OCCOCCOCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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